N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-2-(4-fluorophenyl)acetamide
Description
This compound is a pyrimidine-based acetamide derivative featuring a 4-fluorophenyl group, a dimethylamino substituent at the 4-position of the pyrimidine ring, and a pyrrolidin-1-yl group at the 2-position. The dimethylamino and pyrrolidine groups may influence electronic properties and solubility, critical for pharmacokinetics .
Properties
IUPAC Name |
N-[4-(dimethylamino)-2-pyrrolidin-1-ylpyrimidin-5-yl]-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O/c1-23(2)17-15(12-20-18(22-17)24-9-3-4-10-24)21-16(25)11-13-5-7-14(19)8-6-13/h5-8,12H,3-4,9-11H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJNFFDMQHMRPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)CC2=CC=C(C=C2)F)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-2-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the dimethylamino and pyrrolidinyl groups. The final step involves the acylation of the fluorophenyl acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of flow microreactor systems, which have been shown to enhance the efficiency and sustainability of chemical processes .
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alkane derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: The compound could be investigated for its therapeutic potential in treating various diseases.
Industry: It may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Fluorophenyl-Containing Acetamides
(a) 2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide (Selig et al., 2010)
- Structural Differences : Replaces the pyrimidine-pyrrolidine scaffold with a dihydroimidazo[2,1-b][1,3]thiazole fused to pyridine.
- Implications : The thiazole-imidazole system may enhance metabolic stability but reduce solubility compared to the target compound’s pyrimidine-pyrrolidine framework. The dual fluorophenyl groups could increase target affinity but also elevate molecular weight, affecting permeability .
(b) N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate
- Structural Differences : Incorporates a methylsulfinyl-substituted imidazole ring instead of pyrimidine.
- Crystal structure data (bond angles: 105.6°–132.9°) suggests a planar imidazole ring, which may enhance π-π stacking interactions compared to the pyrimidine-based target .
Heterocyclic Variations
(a) N-(2-Cyclopropyl-7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)-2-(4-fluorophenyl)acetamide (Enamine Ltd, 2021)
- Structural Differences: Substitutes pyrimidine with a dihydroquinazolinone ring and adds a cyclopropyl group.
- Implications: The quinazolinone core is a known pharmacophore for kinase inhibition. The cyclopropyl group may improve metabolic stability but reduce solubility due to increased hydrophobicity .
(b) N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide
- Structural Differences : Features a dihydrothiadiazole ring instead of pyrimidine.
- Implications: Thiadiazoles are associated with antimicrobial activity. The acetyl group at position 4 could alter electron distribution, affecting reactivity compared to the dimethylamino group in the target compound .
Substituent Modifications
(a) N-(4-Acetylacetonyl)-2-chloroacetamide
- Structural Differences : Replaces fluorophenyl with chloro and acetylacetonyl groups.
- The lack of a fluorophenyl group reduces lipophilicity, likely diminishing bioavailability .
(b) Rosuvastatin EP Impurity J
- Structural Differences : Complex pyrimidine-sulfonamide structure with dual fluorophenyl groups.
- Implications : The sulfonamide group and extended alkyl chain may confer unique solubility challenges and off-target interactions, contrasting with the simpler acetamide linkage in the target compound .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-2-(4-fluorophenyl)acetamide, and how are key intermediates characterized?
- Methodological Answer : The compound is typically synthesized via multi-step reactions, including:
- Step 1 : Formation of the pyrimidine core via cyclocondensation of thiourea derivatives with β-diketones under acidic conditions .
- Step 2 : Functionalization of the pyrimidine ring with dimethylamino and pyrrolidinyl groups using nucleophilic substitution reactions. Reagents like potassium carbonate in dimethylformamide (DMF) are employed to optimize yield .
- Step 3 : Acetamide coupling via a Suzuki-Miyaura reaction or amide bond formation with 2-(4-fluorophenyl)acetic acid derivatives. Palladium catalysts (e.g., Pd/C) and ligands (e.g., XPhos) are critical for regioselectivity .
- Characterization : Intermediates are validated using 1H/13C NMR (to confirm substituent positions) and HPLC-MS (to assess purity >95%) .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer :
- Spectroscopy : 1H/13C NMR identifies proton environments and carbon frameworks. For example, the pyrrolidinyl group shows distinct multiplet signals at δ 2.5–3.0 ppm in DMSO-d6 .
- Mass Spectrometry : HRMS (High-Resolution MS) confirms molecular weight (e.g., [M+H]+ calculated for C23H27FN6O: 431.2284) with <2 ppm error .
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) quantifies purity. Retention time consistency across batches ensures reproducibility .
Advanced Research Questions
Q. How can reaction conditions be optimized for scalable synthesis using Design of Experiments (DoE)?
- Methodological Answer :
- Factors : Temperature (50–120°C), solvent polarity (DMF vs. THF), catalyst loading (0.5–5 mol%), and reaction time (4–24 h).
- Response Variables : Yield, purity, and byproduct formation.
- Statistical Approach : Use Box-Behnken or Central Composite Design to minimize trials. For example, a 3-level DoE revealed that 80°C, 2 mol% Pd/C, and DMF as solvent maximize yield (82%) while minimizing impurities .
- Validation : Replicate center points to assess reproducibility (RSD <5%) .
Q. What computational strategies are effective for predicting biological targets and designing derivatives?
- Methodological Answer :
- Target Prediction : Molecular docking (AutoDock Vina) against kinase or GPCR targets using the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level). The dimethylamino group shows high affinity for ATP-binding pockets in kinases .
- QSAR Studies : Train models with Random Forest or SVM using datasets of similar pyrimidine derivatives. Descriptors like logP, polar surface area, and H-bond donors correlate with bioactivity .
- Derivative Design : Replace the 4-fluorophenyl group with bioisosteres (e.g., 4-chlorophenyl or heteroaromatics) to modulate lipophilicity. ICReDD’s reaction path search (quantum chemical calculations) predicts feasible synthetic routes for new analogs .
Q. How should researchers resolve contradictions in bioactivity data across different assays?
- Methodological Answer :
- Assay Validation : Cross-test in cell-based (e.g., MTT assay) and cell-free (e.g., enzyme inhibition) systems. For example, if IC50 values differ between HEK293 and HeLa cells, investigate membrane permeability using Caco-2 monolayer assays .
- Metabolite Screening : Use LC-MS/MS to identify active metabolites that may enhance or antagonize effects in vivo .
- Statistical Analysis : Apply Bland-Altman plots to quantify inter-assay variability and identify outliers .
Q. What strategies are recommended for structure-activity relationship (SAR) studies of this compound?
- Methodological Answer :
- Core Modifications : Synthesize analogs with variations in:
- Pyrrolidinyl group : Replace with piperidinyl or morpholinyl to alter steric bulk.
- Dimethylamino group : Test tertiary vs. quaternary amines for pH-dependent solubility .
- Bioactivity Testing : Screen analogs against a panel of targets (e.g., kinases, proteases) using fluorescence polarization or SPR (Surface Plasmon Resonance) .
- Data Table Example :
| Substituent Modification | Target Affinity (IC50, nM) | Solubility (µg/mL) |
|---|---|---|
| Pyrrolidinyl (original) | 150 ± 10 | 12.5 |
| Piperidinyl | 320 ± 25 | 8.2 |
| Morpholinyl | 90 ± 5 | 15.8 |
Key Notes
- Data Reproducibility : Emphasize batch-to-batch consistency via ICH Q2(R1) validation protocols .
- Ethical Compliance : For in vivo studies, follow ARRIVE 2.0 guidelines for experimental design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
